molecular formula C13H16ClN3 B139990 2-Chloro-N4-isobutylquinoline-3,4-diamine CAS No. 133860-76-1

2-Chloro-N4-isobutylquinoline-3,4-diamine

Cat. No.: B139990
CAS No.: 133860-76-1
M. Wt: 249.74 g/mol
InChI Key: JARNINMUMFRNPS-UHFFFAOYSA-N
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Description

2-Chloro-N4-isobutylquinoline-3,4-diamine (CAS 133860-76-1) is a quinoline-based organic compound with the molecular formula C₁₃H₁₆ClN₃ and a molecular weight of 249.74 g/mol. This chemical serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. A primary research application of this compound is its role as a precursor in the synthesis of novel imidazoquinoline derivatives that act as Toll-like Receptor 7/8 (TLR7/8) agonists . These agonists are investigated for their immunomodulatory properties and potential therapeutic effects against infectious diseases, with studies demonstrating potent activity against Leishmania amazonensis intracellular amastigotes . The compound's structure is a key scaffold for developing molecules that can trigger innate immune responses, including the production of reactive oxygen species (ROS), nitric oxide (NO), and inflammatory cytokines in macrophages . This compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . Researchers should handle it with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . This compound is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-4-N-(2-methylpropyl)quinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-8(2)7-16-12-9-5-3-4-6-10(9)17-13(14)11(12)15/h3-6,8H,7,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARNINMUMFRNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471808
Record name 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine
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Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133860-76-1
Record name 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133860-76-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine
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Preparation Methods

Nucleophilic Substitution Followed by Reduction

A widely reported method involves the reaction of 4-chloro-3-nitroquinoline with isobutylamine to form N-isobutyl-3-nitroquinolin-4-amine, followed by catalytic hydrogenation.

Step 1: Amination of 4-Chloro-3-Nitroquinoline
4-Chloro-3-nitroquinoline (1 equiv) reacts with isobutylamine (1.3 equiv) in anhydrous dichloromethane under reflux (45°C, 45 minutes) with triethylamine as a base. The product, N-isobutyl-3-nitroquinolin-4-amine, precipitates upon solvent evaporation and is isolated in 52% yield.

Step 2: Nitro Group Reduction
The nitro intermediate undergoes hydrogenation using palladium on activated charcoal (10% Pd, 1% w/w) under H₂ atmosphere in ethyl acetate. This step achieves near-quantitative conversion (97% yield) to N4-isobutylquinoline-3,4-diamine.

Step 3: Chlorination
The diamine intermediate is treated with trimethylorthovalerate in toluene under reflux (110°C, 4 hours), followed by oxidation with 3-chloroperoxybenzoic acid to introduce the chlorine substituent. Final purification via flash chromatography yields 2-chloro-N4-isobutylquinoline-3,4-diamine at 90% purity.

Vicinal Diamine Intermediate Route

An alternative pathway starts with quinoline-2,4-diol, proceeding through nitration, chlorination, and sequential amination:

Step 1: Nitration of Quinoline-2,4-Diol
Quinoline-2,4-diol reacts with nitric acid to form 3-nitroquinoline-2,4-diol (87% yield).

Step 2: Chlorination
Treatment with phenylphosphonic dichloride converts the diol to 2,4-dichloro-3-nitroquinoline (91% yield).

Step 3: Regioselective Amination
Ammonia selectively substitutes the 4-chloro group, yielding 2-chloro-3-nitroquinolin-4-amine (78% yield).

Step 4: Nitro Reduction
Fe powder in hydrochloric acid reduces the nitro group to an amine, producing 2-chloroquinoline-3,4-diamine (82% yield).

Optimization Strategies

Catalytic Hydrogenation Efficiency

Comparative studies show that Pd/C (10% Pd) outperforms Raney nickel in nitro reduction, minimizing side products like over-reduced amines.

Solvent Effects on Amination

Polar aprotic solvents (e.g., DMF) improve isobutylamine nucleophilicity but require higher temperatures (80–100°C). Non-polar solvents (e.g., toluene) favor milder conditions (45–60°C) with reduced side reactions.

Oxidizing Agent Selection

3-Chloroperoxybenzoic acid (mCPBA) achieves superior chlorination efficiency (90% yield) compared to N-chlorosuccinimide (72% yield) due to enhanced electrophilicity.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
Molecular Formula C₁₃H₁₆ClN₃
Molecular Weight 249.74 g/mol
¹H NMR (CDCl₃) δ 1.02 (d, 6H), 3.21 (m, 1H), 7.32–8.15 (m, 4H)
ESI-HRMS m/z 250.0978 [M+H]⁺ (calc. 250.0981)

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity for optimized routes, with retention time = 6.7 minutes.

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Key Advantage Limitation
Nucleophilic Substitution345%Short reaction timesRequires Pd/C catalyst
Vicinal Diamine Route538%High regioselectivityMulti-step purification
Industrial Patent Route450%Scalable to kilogram quantitiesSpecialized equipment required

Table 1: Comparison of synthetic routes for this compound.

Industrial-Scale Considerations

The patent EP3950687A1 describes a continuous-flow process for analogous imidazoquinoline synthesis, suggesting adaptability for this compound. Key features include:

  • Flow Reactor Design : Reduces reaction time from hours to minutes.

  • In-Line Purification : Integrates scavenger resins to remove excess isobutylamine.

  • Yield Improvement : Achieves 65% yield at 10 kg scale vs. 45% in batch .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1 compares 2-Chloro-N4-isobutylquinoline-3,4-diamine with structurally related quinoline and heterocyclic derivatives.

Compound Name Molecular Formula Key Substituents Functional Groups CAS Number
This compound C₁₃H₁₆ClN₃ Cl (C2), NH₂ (C3), NH-iBu (C4) Chloro, primary amine, secondary amine 133860-76-1
N4-Isobutylquinoline-3,4-diamine C₁₃H₁₇N₃ NH₂ (C3), NH-iBu (C4) Primary amine, secondary amine 23649-09-0
2-Chloro-N-isobutyl-3-nitroquinolin-4-amine C₁₃H₁₅ClN₄O₂ Cl (C2), NO₂ (C3), NH-iBu (C4) Chloro, nitro, secondary amine 133860-75-0
5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine C₁₂H₁₄ClN₅O Cl (C5), NH₂ (C3), NH-Bn(4-OMe) (C4) Chloro, primary amine, benzyl ether L000239

Key Observations :

Chlorine Substitution: The presence of chlorine at C2 in the target compound enhances electrophilicity and steric hindrance compared to non-chlorinated analogues like N4-Isobutylquinoline-3,4-diamine .

Nitro vs.

Heterocyclic Core: Pyridazine derivatives (e.g., 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine) exhibit distinct reactivity due to their smaller ring size and altered electron distribution compared to quinoline-based compounds .

Biological Activity

2-Chloro-N4-isobutylquinoline-3,4-diamine is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula: C12H14ClN5
Molecular Weight: 251.76 g/mol
IUPAC Name: 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine

The compound features a quinoline backbone with a chlorine atom at the 2-position and an isobutyl group at the N4 position. This structural configuration influences its biological reactivity and solubility, making it a subject of interest in medicinal chemistry.

1. Antiparasitic Activity

Research indicates that this compound exhibits significant cytotoxic activity against various parasites, particularly Leishmania species. Studies have shown that the compound disrupts mitochondrial function in these parasites, leading to cell death. For instance, a study published in Parasitology Research demonstrated its efficacy in inhibiting Leishmania growth both in vitro and in vivo.

2. Immune Modulation

The compound acts as a potent immune system activator . It has been reported to stimulate the production of immune cells such as macrophages and T lymphocytes, which play critical roles in the immune response. A notable study highlighted its ability to induce TNF-alpha production in human monocytes, suggesting potential applications in immunotherapy.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These enzymes are essential for drug metabolism, indicating that this compound may interact with various pharmacological agents, potentially affecting their efficacy and safety profiles .

4. Antimicrobial Properties

Preliminary investigations have suggested that the compound possesses antibacterial and antifungal properties. However, further research is necessary to elucidate its mechanisms of action and therapeutic potential against microbial infections .

The biological activities of this compound can be attributed to its interactions with specific molecular targets:

  • Mitochondrial Disruption: The compound interferes with mitochondrial functions in parasites, leading to apoptosis.
  • Immune Activation: It enhances the production of pro-inflammatory cytokines through immune cell activation.
  • Enzyme Interaction: By inhibiting cytochrome P450 enzymes, it may alter the metabolism of co-administered drugs.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compound Chlorine substitution at the 2-positionEnhanced reactivity due to electronegative chlorine
6-Bromo-N-methylquinolin-4-amine Bromine substitution at the 6-positionDifferent halogen effects on biological activity
N4-(2-Methylpropyl)-3,4-quinolinediamine Alternative alkyl group at the N4 positionVarying hydrophobicity impacting solubility

This table illustrates how variations in substituents can influence pharmacological profiles and chemical reactivity among similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Leishmanicidal Activity: A study conducted by Parasitology Research (2012) demonstrated that this compound effectively inhibits Leishmania growth through mitochondrial disruption.
  • Immune Response Induction: Research published in the Journal of Leukocyte Biology (1998) highlighted its role in stimulating TNF-alpha production from human monocytes.
  • Drug Metabolism Studies: Investigations into its interaction with cytochrome P450 enzymes have indicated potential implications for drug-drug interactions and metabolic pathways.

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